molecular formula C13H9FN2O3 B1604971 N-(4-fluorophenyl)-4-nitrobenzamide CAS No. 347-81-9

N-(4-fluorophenyl)-4-nitrobenzamide

Cat. No. B1604971
CAS RN: 347-81-9
M. Wt: 260.22 g/mol
InChI Key: IKNWALBEQFNHIW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-nitrobenzamide, also known as FNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNBA belongs to the class of organic compounds known as nitrobenzamides and is widely used in the synthesis of other compounds.

Scientific Research Applications

1. Synthesis and Application in Drug Development

N-(4-fluorophenyl)-4-nitrobenzamide is a notable molecule in the field of pharmaceutical research. More than 200 new molecules, including nitrobenzamide derivatives, have been synthesized for developing original drugs. These compounds have been instrumental in the creation of drugs like nibentan and niferidyl, highlighting their significance in pharmacotherapeutics (Скачилова et al., 2019).

2. Molecular Docking and Spectroscopic Analysis

The molecular docking and vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a compound structurally similar to N-(4-fluorophenyl)-4-nitrobenzamide, indicate potential applications in antibacterial drug development. Its HOMO-LUMO gap and hyperpolarizability values suggest potential uses in electro-optical applications (Dwivedi & Kumar, 2019).

3. Crystal Structure and Frameworks

Research on isomeric N-(iodophenyl)nitrobenzamides, closely related to N-(4-fluorophenyl)-4-nitrobenzamide, has led to the discovery of different three-dimensional framework structures. These findings are significant in understanding the molecular interactions and structural characteristics of such compounds, with potential implications in crystal engineering and materials science (Wardell et al., 2006).

properties

IUPAC Name

N-(4-fluorophenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNWALBEQFNHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308463
Record name N-(4-fluorophenyl)-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-nitrobenzamide

CAS RN

347-81-9
Record name NSC204252
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Record name N-(4-fluorophenyl)-4-nitrobenzamide
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Record name 4'-FLUORO-4-NITROBENZANILIDE
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Synthesis routes and methods I

Procedure details

Using 4-fluoroaniline (1.0 ml, 9.93 mmol) and 4-nitrobenzoic acid (1.58 g, 9.36 mmol), the procedure of Reference Example 16 was repeated to obtain 1.60 g (65.8%) of the title compound in the form of light yellow needle crystals.
Quantity
1 mL
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1.58 g
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Yield
65.8%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluoro aniline (16a, 4g, 32.7 mmol) in pyridine as solvent and base to this 4-nitrobenzoyl chloride (17, 6.69 g, 36.0 mmol) is added slowly and reflux for 2h, after completion of the reaction, reaction mixture is poured in water, filter and washed with dil HCl to afford compound N-(4-fluorophenyl)-4-nitrobenzamide (18a). To a stirred solution of amide (18a, 8g, 30.7 mmol) taken in toluene lawessons reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) (10.18 g, 25.2 mmol) is added and refluxed at 110° C. for 7h. After completion of the reaction toluene is evaporated under vacuum and water is added and extracted into chloroform finally purification by column chromatography to afford pure compound N-(4-fluorophenyl)-4-nitrobenzothioamide (19a). Treating the thioamide product (19a, 4g, 14.49 mmol) with potassium ferricyanide (4 eq) in aqueous sodium hydroxide (8 eq) solution at 90° C. for 3h cyclization takes place to obtain the 6-fluoro-2-(4-nitrophenyl)benzo[d]thiazole (20a) solid is precipitated from the reaction mixture filtered and washed with water to get 20a. Reduction of the nitro compound (20a, 1 g, 3.64 mmol) is proceeded with SnCl2.2H2O in ethanol and reflux at 80° C. for 2h. After completion of reaction ethanol is evaporated under vacuum and to this saturated sodium bicarbonate solution is added to quench the excess stannous chloride and filtered in celite bed and purified in silica column (60-120) to afforded pure compound (21a) The compound 4-(6-fluorobenzo[d]thiazol-2-yl)benzenamine (21a, 244 mg, 1 mmol) on reaction with 4-fluoro 3-methoxy benzaldehyde (22c, 152 mg, 1 mmol) in ethanol using catalytic amount of acetic acid and refluxed for 2h after completion reaction mixture is cooled to 0° C. solid is precipitated from the reaction mixture it is filtered and washed with ethanol to gave the enamine product, and immediately proceeded for the next reaction with using (p-tolylsulfonyl) methyl isocyanide (tosmic) (1.5 eq), and potassium carbonate (2 eq) as base, in 10 mL of methanol and 5 mL of DME was heated under reflux for 12 h after completion of reaction as monitored by TLC. It was cooled to room temperature (27° C.); the solution was concentrated in vacuo and partitioned between EtOAc and water. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with EtOAc and Hexane to gave compound 4c as a light yellow solid (68%).
Quantity
32.7 mmol
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6.69 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AK Saxena, SK Pandey, P Seth, MP Singh… - Bioorganic & medicinal …, 2001 - Elsevier
A series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives have been synthesized via cyclocondensation of N-aryl thioureas with 2-bromoethylamine hydrobromide followed by …
Number of citations: 38 www.sciencedirect.com
G Bolakatti, M Palkar, M Katagi, G Hampannavar… - Journal of Molecular …, 2021 - Elsevier
A novel series of 3-(2-(4-(substituted-benzo[d]thiazol-2-yl)phenylamino)acetyl)-4‑hydroxy-1-methyl/phenyl quinolin-2(1H)-one (7a-f and 8a-f) were synthesized. Reaction of …
Number of citations: 13 www.sciencedirect.com
AVS Rao, K Swapna, SP Shaik, VL Nayak… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of colchicine site binding tubulin inhibitors were synthesized by the modification of the combretastatin pharmacophore. The ring B was replaced by the pharmacologically …
Number of citations: 48 www.sciencedirect.com

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